
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde
Übersicht
Beschreibung
“1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde” is a chemical compound with the CAS Number: 1123169-35-6. It has a molecular weight of 175.23 and its IUPAC name is 1-ethyl-6-indolinecarbaldehyde .
Molecular Structure Analysis
The InChI code for “1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde” is 1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 . This provides a standardized way to represent the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A series of derivatives of 1H-indole carbaldehyde showed promising antimicrobial activities against various fungal and bacterial strains, including C. albicans, C. rugosa, B. subtilis, S. aureus, and E. coli (Vijaya Laxmi & Rajitha, 2010).
Tyrosinase Inhibition : Indole-3-carbaldehyde, a related compound, was identified as a tyrosinase inhibitor, showing potential in reducing melanin production in B16 melanoma cells, which is significant for applications in dermatology and cosmetic science (Shimizu et al., 2003).
Natural Sources and Derivatives : Research on marine sponges revealed new indole derivatives, highlighting the natural occurrence and diversity of these compounds in marine organisms (Abdjul et al., 2015).
Synthesis and Chemical Reactions : Studies have explored various synthetic pathways and chemical reactions involving indole carbaldehydes, contributing to the development of new synthetic methods in organic chemistry (Bourlot et al., 1994).
Pharmaceutical Applications : Indole derivatives have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents, showcasing their significance in medicinal chemistry (Yogita Madan, 2020).
Computational and Spectroscopic Studies : Indole-3-carbaldehyde has been extensively studied using computational and spectroscopic techniques, providing insights into its molecular structure and properties, relevant for drug design and material science (Fatima et al., 2022).
Antiproliferative Activity : Indole derivatives have shown significant antiproliferative activity against cancer cell lines, underscoring their potential in cancer therapy (Fawzy et al., 2018).
Zukünftige Richtungen
The application of indole derivatives, such as “1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde”, for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that future research may continue to explore the potential uses of this compound in medicine and other fields.
Eigenschaften
IUPAC Name |
1-ethyl-2,3-dihydroindole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEHYEPYWMJVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246804 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde | |
CAS RN |
1123169-35-6 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



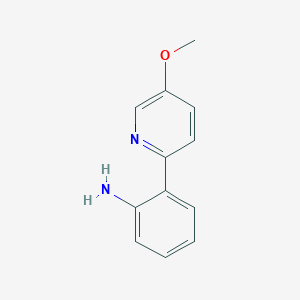
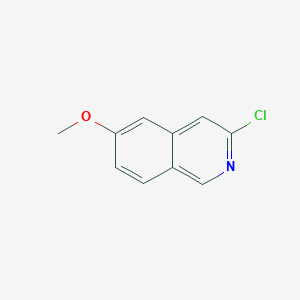
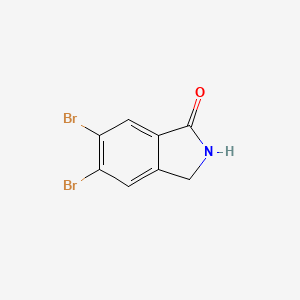
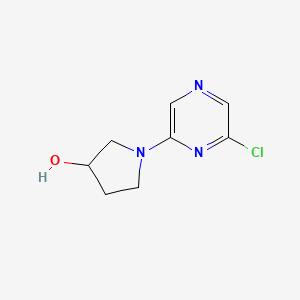
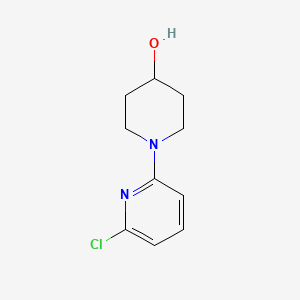


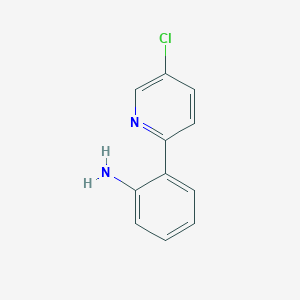
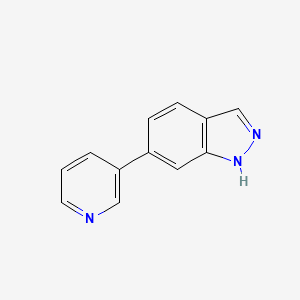
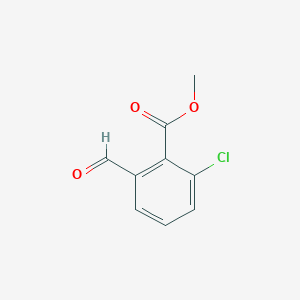
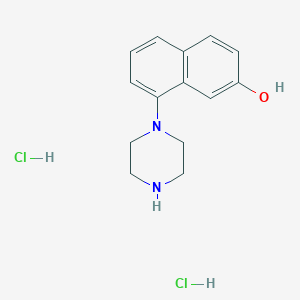
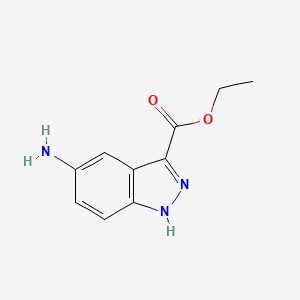
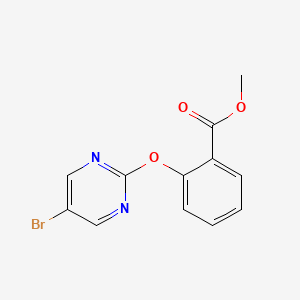
![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)